Collagen proline hydroxylase inhibitor-1

Overview

Description

Collagen proline hydroxylase inhibitor-1 is a compound that targets collagen prolyl 4-hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of collagen, a major component of the extracellular matrix. By inhibiting this enzyme, this compound can potentially modulate collagen deposition and has implications in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitor-1 typically involves the use of α-ketoglutarate-dependent dioxygenase pathways. The reaction conditions often require the presence of molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate .

Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening assays to identify potential inhibitors from large chemical libraries. These methods often utilize recombinant expression systems to produce the enzyme and its inhibitors .

Chemical Reactions Analysis

Types of Reactions: Collagen proline hydroxylase inhibitor-1 primarily undergoes hydroxylation reactions. The enzyme catalyzes the hydroxylation of proline residues in collagen, which is crucial for the stability of the collagen triple helix .

Common Reagents and Conditions: The common reagents used in these reactions include molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate. The reaction conditions typically involve maintaining a specific temperature and pH to ensure optimal enzyme activity .

Major Products: The major product formed from these reactions is hydroxyproline, which is essential for the stability and function of collagen .

Scientific Research Applications

Collagen proline hydroxylase inhibitor-1 has a wide range of scientific research applications:

Chemistry: It is used to study the hydroxylation process and the role of proline residues in collagen stability.

Medicine: this compound has potential therapeutic applications in treating diseases related to collagen deposition, such as fibrosis and cancer

Industry: The compound is used in the production of recombinant collagen for various industrial applications, including tissue engineering and drug delivery

Mechanism of Action

Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .

Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .

Comparison with Similar Compounds

- Inhibitors targeting P4HA1

- Inhibitors targeting P4HA2

- Inhibitors targeting P4HA3

- Matrix metalloproteinase inhibitors (MMPs) that affect collagen degradation

Uniqueness: Collagen proline hydroxylase inhibitor-1 is unique in its specificity for collagen prolyl 4-hydroxylase, making it a valuable tool for studying collagen metabolism and its implications in various diseases .

Biological Activity

Collagen proline hydroxylase inhibitor-1 (P4HA1) plays a critical role in the regulation of collagen synthesis and has significant implications in various biological processes, particularly in cancer progression and tissue fibrosis. This article explores the biological activity of P4HA1, its mechanisms of action, and its potential therapeutic applications.

Overview of Collagen Prolyl Hydroxylase

Collagen prolyl hydroxylases (P4Hs) are enzymes that catalyze the hydroxylation of proline residues in collagen precursors, which is essential for the stability and structural integrity of collagen fibers. Among the isoforms, P4HA1 is particularly important in hypoxic conditions, where it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.

P4HA1 enhances the stability of HIF-1α by modulating metabolic pathways involving α-ketoglutarate (α-KG) and succinate. Under hypoxic conditions, increased P4HA1 expression leads to reduced proline hydroxylation on HIF-1α, preventing its degradation and promoting its accumulation in cancer cells. This process enhances cancer cell stemness and chemoresistance, particularly in triple-negative breast cancer (TNBC) and HER2-positive breast cancer.

Key Findings

- HIF-1α Stabilization : P4HA1 expression correlates with increased HIF-1α levels, contributing to tumor growth and metastasis in various cancers .

- Chemoresistance : Inhibition of P4HA1 sensitizes TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin, suggesting that targeting this enzyme could enhance treatment efficacy .

- Metabolic Regulation : P4HA1 influences cellular metabolism by altering α-KG levels, which affects the activity of prolyl hydroxylase domain proteins (PHDs) involved in HIF regulation .

Data Table: Impact of P4HA1 on Cancer Progression

Case Study 1: Triple-Negative Breast Cancer

In a study involving TNBC cell lines, researchers silenced P4HA1 expression, leading to decreased HIF-1α levels and enhanced sensitivity to docetaxel treatment. The findings suggest that patients with high P4HA1 expression may exhibit poorer responses to standard chemotherapy regimens.

Case Study 2: Fibrotic Diseases

Research has indicated that inhibitors of prolyl hydroxylation can reduce collagen deposition in fibrotic diseases such as scleroderma. For instance, ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit collagen synthesis in fibroblast cultures . This presents a potential avenue for therapeutic intervention using P4HA inhibitors.

Properties

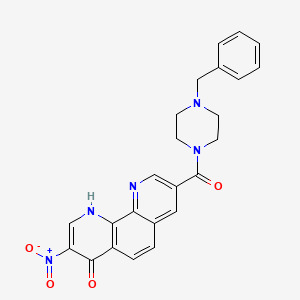

IUPAC Name |

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVDDAVQSIBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432725 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223663-32-9 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.